molecular formula C15H15N3O3 B193256 L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester CAS No. 73058-37-4

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Cat. No. B193256
CAS RN: 73058-37-4
M. Wt: 285.3 g/mol
InChI Key: AGZXSMPTQAISJW-UHFFFAOYSA-N
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Description

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester (L-Phe-OMe) is an important intermediate in the synthesis of a variety of drugs and other compounds. It is a derivative of the amino acid phenylalanine, which is a crucial building block in the synthesis of proteins. L-Phe-OMe is also a key component in the synthesis of a variety of drug substances. It is used in the synthesis of a number of drugs, including antipsychotics, antidepressants, analgesics, and anticonvulsants.

Scientific research applications

Synthesis and Structural Studies

  • Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines

    L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is used in the synthesis of various cyclic compounds including piperidines, pyrrolizidines, indolizidines, and quinolizidines through conjugate additions, intramolecular acylation, and further transformations. These syntheses have paved the way for the creation of dendrobatid alkaloids, showcasing the compound's role in complex organic syntheses (Back & Nakajima, 2000).

  • Crystallography and Molecular Structure Analysis

    The compound's bis-amide derivative shows notable crystal structure, with specific orientations and dihedral angles between the pyridine and phenyl rings. This structural information aids in understanding the molecular geometry and potential interactions in complex systems (Yin et al., 2009).

Polymerization and Material Synthesis

  • Polymerization Processes

    L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is used in the polymerization of monosubstituted acrylamide having an amino acid moiety in the side chain, leading to the creation of polymers with controlled molecular weight and low polydispersity. These polymers have potential applications in various fields including materials science (Mori et al., 2005).

  • Continuous Production in Aqueous/Organic Biphasic Medium

    The compound is used in the continuous enzymatic synthesis of N-(Benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester in an aqueous/organic biphasic system, showcasing its role in facilitating high-yield continuous production processes (Murakami et al., 2000).

Bioconjugation and Drug Development

  • Peptide-Poly(L-Lysine Citramide) Conjugates

    The compound is utilized in the creation of peptide-poly(L-lysine citramide) conjugates, which demonstrate in vitro anti-HIV behavior. This application highlights its role in the development of potential therapeutic agents (Couffin-Hoarau et al., 2009).

  • Spectroscopic and Electrochemical Studies

    L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is involved in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, which are comprehensively characterized by various spectroscopic and electrochemical methods. These studies are essential for understanding the properties of these bioconjugates and their potential applications (Köster et al., 2008).

properties

IUPAC Name

methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXSMPTQAISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503277
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

CAS RN

73058-37-4
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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